molecular formula C14H13ClN2O3S B12181386 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

Cat. No.: B12181386
M. Wt: 324.8 g/mol
InChI Key: AVHCCVLTEIQCHX-UHFFFAOYSA-N
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Description

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group and an acetylated beta-alanine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 3-chlorophenyl isothiocyanate with an alpha-halo ketone under basic conditions to form the thiazole ring.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated thiazole derivative with beta-alanine. This can be achieved through a peptide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It serves as a probe to study the biological pathways and mechanisms involving thiazole derivatives.

    Chemical Biology: The compound is utilized in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (Vitamin B1), ritonavir, and abafungin share the thiazole ring structure.

    Chlorophenyl Derivatives: Compounds like chlorpheniramine and chlorpromazine contain the chlorophenyl group.

Uniqueness

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is unique due to the combination of the thiazole ring, chlorophenyl group, and acetylated beta-alanine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c15-10-3-1-2-9(6-10)14-17-11(8-21-14)7-12(18)16-5-4-13(19)20/h1-3,6,8H,4-5,7H2,(H,16,18)(H,19,20)

InChI Key

AVHCCVLTEIQCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O

Origin of Product

United States

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